Comparative In Vivo Carcinogenic Potency: Dibenz[a,j]acridine vs. Benzo[a]pyrene and 7H-Dibenzo[c,g]carbazole
In a complete carcinogenicity bioassay on C3H mouse skin, the relative potency of dibenz[a,j]acridine was quantitatively compared to the reference carcinogen benzo[a]pyrene (B[a]P) and the related azaarene 7H-dibenzo[c,g]carbazole (7H-DB[c,g]C). Dibenz[a,j]acridine induced tumors in 50% of animals, a significantly lower incidence than the near-total response seen with the comparators [1].
| Evidence Dimension | Tumor Incidence and Latency |
|---|---|
| Target Compound Data | 25/50 mice with tumors; latency 80 weeks |
| Comparator Or Baseline | B[a]P: 48/50 mice, latency 32.4 weeks; 7H-DB[c,g]C: 48/50 mice, latency 36.6 weeks |
| Quantified Difference | Dibenz[a,j]acridine produced tumors in 50% fewer mice than B[a]P and 7H-DB[c,g]C (25 vs. 48 per 50 mice), with a latency period more than twice as long (80 vs. 32.4/36.6 weeks). |
| Conditions | Topical application to female C3H mouse skin; 0.05 ml of a 0.1% solution in acetone twice weekly for the duration of the experiment. |
Why This Matters
This demonstrates that dibenz[a,j]acridine has a distinct, quantifiably lower and slower carcinogenic profile compared to B[a]P and 7H-DB[c,g]C, making it an essential specific comparator in studies of relative potency and complex mixture risk assessment.
- [1] Warshawsky, D., Barkley, W., Miller, M. L., LaDow, K., & Andringa, A. (1987). Comparative carcinogenic potencies of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin. Cancer Letters, 37(3), 337–344. View Source
